molecular formula C25H23N5O4S B2986296 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-25-7

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2986296
CAS No.: 1105207-25-7
M. Wt: 489.55
InChI Key: NMPIXQLYSOLTQT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This involves the condensation of carboxamide with aromatic aldehydes to produce a series of derivatives, which were then screened for cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) highlighted the importance of specific substitutions for enhancing activity (Rahmouni et al., 2016).

Molecular Interaction Studies

Another study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), insights into the binding interactions and activity of various analogues were gained. This research contributes to understanding the structural requirements for antagonist activity at the receptor level (Shim et al., 2002).

Antioxidant, Antitumor, and Antimicrobial Activities

The microwave-assisted synthesis of pyrazolopyridines has been explored, resulting in derivatives with significant antioxidant, antitumor, and antimicrobial activities. This demonstrates the compound's versatility in contributing to the development of new therapeutic agents (El‐Borai et al., 2013).

Antitubercular and Antibacterial Activities

Additionally, research into N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has shown promising antitubercular and antibacterial activities, surpassing reference drugs in some cases. This highlights the potential of pyrazolopyridine derivatives in addressing resistant strains of tuberculosis and other bacterial infections (Bodige et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel pyrazolopyridine derivatives have also been investigated, showing moderate to good activity against a range of Gram-positive and Gram-negative bacteria. This further supports the role of these compounds in developing new antimicrobial agents (Panda et al., 2011).

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-22-20(25(32)27-18-9-7-17(8-10-18)23(26)31)13-21(16-5-3-2-4-6-16)28-24(22)30(29-15)19-11-12-35(33,34)14-19/h2-10,13,19H,11-12,14H2,1H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPIXQLYSOLTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.